Chemical structure and properties of 2-Butyl-2-ethyl-1,3-dimethoxypropane
Chemical structure and properties of 2-Butyl-2-ethyl-1,3-dimethoxypropane
The 5th-Generation Internal Donor for Ziegler-Natta Catalysis
Executive Summary: The "Phthalate-Free" Enabler
2-Butyl-2-ethyl-1,3-dimethoxypropane (CAS: 129318-09-8), often abbreviated as BEDP, represents a critical evolution in the field of polymer chemistry, specifically within heterogeneous Ziegler-Natta (ZN) catalysis. Unlike its predecessors—phthalates and succinates—BEDP belongs to the class of 1,3-diethers .
For drug development professionals and industrial chemists, BEDP is significant not as a pharmacophore, but as a high-precision stereoregulator . It enables the synthesis of highly isotactic polypropylene (iPP) with narrow molecular weight distributions (MWD) without requiring external donors. Its structural rigidity and specific oxygen spacing allow it to bind selectively to the MgCl₂ lattice, displacing potential defects that would otherwise lead to atactic (amorphous) polymer chains. Furthermore, it addresses the toxicological concerns associated with phthalate leaching in food-contact plastics.
Chemical Architecture & Properties
BEDP features a neopentyl-like skeleton. The quaternary carbon at position 2 is substituted with ethyl and butyl groups, creating a specific steric environment that dictates its binding geometry.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-Butyl-2-ethyl-1,3-dimethoxypropane |
| CAS Number | 129318-09-8 |
| Molecular Formula | C₁₁H₂₄O₂ |
| Molecular Weight | 188.31 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~220–225°C (at 760 mmHg) |
| Density | ~0.89 g/cm³ |
| Solubility | Soluble in hexane, toluene, THF; Insoluble in water |
| Purity Grade | Typically ≥98% (GC) for catalytic use |
Structural Significance (The Gem-Dialkyl Effect)
The "gem-dialkyl" substitution (ethyl/butyl) at the C2 position is not arbitrary. It imposes a conformational lock on the molecule. In the absence of these bulky groups, the 1,3-dimethoxy backbone would possess too much rotational freedom (entropy), reducing the probability of bidentate chelation to the magnesium surface. The ethyl/butyl bulk forces the two methoxy oxygens into a fixed distance (~2.8–3.2 Å), perfectly matching the coordination vacancies on the MgCl₂ (110) crystallographic face.
Synthesis Protocol: The Alkylation Pathway
The synthesis of BEDP is a classic example of etherification applied to a sterically hindered neopentyl-type diol. The precursor, 2-Butyl-2-ethyl-1,3-propanediol (CAS 115-84-4) , is first synthesized via an Aldol-Cannizzaro reaction of 2-ethylhexanal and formaldehyde.
Experimental Workflow (Methylation)
Note: This protocol describes the conversion of the diol to the diether (BEDP). All steps must be performed under inert atmosphere (Nitrogen/Argon).
Reagents:
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Precursor: 2-Butyl-2-ethyl-1,3-propanediol (1.0 eq)
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Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (2.5 eq)
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Base: Sodium Hydride (NaH, 60% in oil) or KOH powder (4.0 eq)
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Solvent: THF (dry) or DMSO (for KOH method)
Step-by-Step Methodology:
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Activation: In a flame-dried 3-neck flask, suspend NaH (washed with hexane to remove oil) in dry THF at 0°C.
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Alkoxide Formation: Add the diol dropwise over 30 minutes. The reaction will evolve H₂ gas. The steric bulk of the diol means the formation of the dianion requires time and slight warming.
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Critical Checkpoint: Allow the mixture to stir at room temperature for 1 hour until H₂ evolution ceases. The solution should become a viscous alkoxide suspension.
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Methylation: Cool back to 0°C. Add Methyl Iodide dropwise. The reaction is exothermic.
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Reflux: Heat the mixture to reflux (66°C) for 6–12 hours. The neopentyl position makes the oxygen nucleophilic, but the steric bulk around the C2 carbon protects the ether from side reactions.
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Quench & Workup: Cool to RT. Quench carefully with cold water. Extract with hexane (3x).
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Purification: Wash organics with brine, dry over MgSO₄, and concentrate.
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Distillation: Purify the crude oil via vacuum distillation. BEDP distills as a clear oil.
Synthesis Logic Diagram
Figure 1: Synthetic pathway from commodity aldehydes to the high-value BEDP donor.
Mechanism of Action: Stereocontrol on MgCl₂
The primary function of BEDP is to act as a Lewis Base (Internal Donor) during the preparation of the solid catalyst (TiCl₄/MgCl₂).
The Chelation Mode
Unlike phthalates, which bind via carbonyl oxygens and often require an external donor (like silanes) during polymerization to maintain stereoselectivity, BEDP is a "complete" donor.
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Surface Recognition: BEDP coordinates to the unsaturated Mg atoms on the (110) and (104) lateral cuts of the MgCl₂ crystal.
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Bidentate Binding: The two methoxy oxygens chelate a single Mg atom or bridge two adjacent Mg atoms. The distance (bite angle) is optimized by the C2-ethyl/butyl groups.
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Steric Shielding: The bulky ethyl and butyl tails point away from the surface, creating a "steric umbrella" around the active Titanium site.
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Selectivity: This umbrella forces the incoming propylene monomer to approach the active Ti-C bond in a specific orientation (si- or re-face), ensuring the formation of isotactic polypropylene.
Pathway Visualization
Figure 2: The mechanistic role of BEDP in conditioning the catalyst surface for stereoregular polymerization.
Performance Comparison
Data aggregated from comparative studies of Ziegler-Natta generations.
| Metric | Phthalate System (4th Gen) | BEDP / 1,3-Diether System (5th Gen) | Impact |
| Activity | 30–50 kg PP/g Cat | 80–120 kg PP/g Cat | Higher yield per catalyst unit. |
| Hydrogen Response | Moderate | High | Easier control of polymer molecular weight (MFR). |
| External Donor | Required (Silanes) | Not Required | Simplified process; lower cost. |
| Isotacticity (I.I.) | 97–98% | 98–99% | Higher melting point, stiffer plastics. |
| Toxicity | Phthalate concerns | Phthalate-Free | Compliant with modern food/medical standards. |
Key Insight: The high hydrogen response of BEDP-based catalysts allows for the production of high-melt-flow reactor grades (MFR > 100 g/10min ) without visbreaking (peroxide degradation), preserving the polymer's organoleptic properties.
Safety & Handling
While BEDP is not a highly toxic pharmaceutical active, it is an industrial chemical and should be handled with standard GLP/GMP precautions.
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Hazards: Combustible liquid. May cause mild skin/eye irritation.
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Storage: Store under nitrogen in cool, dry conditions. Ethers can form peroxides upon prolonged exposure to air; however, the hindered nature of BEDP makes it relatively stable compared to simple ethers like diethyl ether.
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Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17809800, 2-Butyl-2-ethyl-1,3-dimethoxypropane. Retrieved from [Link]
- Borealis AG / LyondellBasell (Contextual).Patents on 1,3-Diether Ziegler-Natta Catalysts (e.g., WO2021063930A1).
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Morini, G., et al. (ResearchGate). The Role of Two Different Internal Donors (Phthalate and 1,3-Diether) on the Formation of Surface Structure in MgCl2-Supported Ziegler-Natta Catalysts. Retrieved from [Link]
